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molecular formula C11H11NO B077124 6-Methoxynaphthalen-2-amine CAS No. 13101-88-7

6-Methoxynaphthalen-2-amine

Cat. No. B077124
M. Wt: 173.21 g/mol
InChI Key: MJWDIGUUVRCTFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05681842

Procedure details

A 2-necked 100 mL round bottom flask was charged with commercially available 2-acetyl-6-methoxynapthalene(5.0 g, 25 mmol) and trifluoroacetic acid (500 mmol, 38 mL) and fitted with a reflux condenser and a stopper. The solution was heated to 120° C. and sodium azide (3.25 g, 50 mml) was added over 30 minutes. Each addition resulted in a visible exotherm. Gas evolution ceased 30 minutes after complete addition of the azide. The reaction was cooled and poured into excess saturated aqueous sodium bicarbonate. The resulting mixture was extracted (2x, ethyl acetate). The combined organic extracts were washed (2x, brine), dried (Na2SO4), filtered and concentrated in vacuo to afford a light red solid which was a mixture (~5:1) of the respective N-acetyl-6-methoxynapthylamine and N-methylaminocarbonyl-6-methoxynapthalene. The mixture was carried on without purification. The unpurified solid (4.51 g, 20.9 mmol) was dissolved in hot ethanol (100 mL). Water (15 mL) and concentrated sulfuric acid (2.24 g, 41.9 mmol) were added and the reaction heated at reflux for 24 h during which time a thick precipitate formed. The reaction was cooled to 0° C. and the solid 2-amino-6-methoxynapthalene hydrogen sulfate salt was collected by filtration. The salt was neutralized by partitioning between aqueous sodium hydroxide(15.8 g, 0.396 mmol in 200 mL of water) and ethyl acetate. The layers were separated and the aqueous layer extracted with ethyl acetate (2x). The organic layers were combined, washed (brine, 3x), dried (Na2SO4), filtered and concentrated in vacuo to afford a purple solid. Recrystallization from ethyl acetate and acetone gave the title compound in three fractions (2.64 g, 61%) as a light beige solid. mp 133°-136° C.
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
2.24 g
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
Quantity
38 mL
Type
reactant
Reaction Step Three
Quantity
3.25 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
N-methylaminocarbonyl-6-methoxynapthalene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
unpurified solid
Quantity
4.51 g
Type
reactant
Reaction Step Nine
Quantity
100 mL
Type
solvent
Reaction Step Nine

Identifiers

REACTION_CXSMILES
C([C:4]1[CH:13]=[CH:12][C:11]2[C:6](=[CH:7][CH:8]=[C:9]([O:14][CH3:15])[CH:10]=2)[CH:5]=1)(=O)C.FC(F)(F)C(O)=O.[N-:23]=[N+]=[N-].[Na+].[N-]=[N+]=[N-].C(=O)(O)[O-].[Na+].C(NC1C2C(=CC(OC)=CC=2)C=CC=1)(=O)C.CNC(C1C2C(=CC(OC)=CC=2)C=CC=1)=O.S(=O)(=O)(O)O.[OH-].[Na+]>C(O)C.C(OCC)(=O)C.O>[NH2:23][C:4]1[CH:13]=[CH:12][C:11]2[C:6](=[CH:7][CH:8]=[C:9]([O:14][CH3:15])[CH:10]=2)[CH:5]=1 |f:2.3,5.6,10.11|

Inputs

Step One
Name
Quantity
200 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
Quantity
2.24 g
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
15 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
5 g
Type
reactant
Smiles
C(C)(=O)C1=CC2=CC=C(C=C2C=C1)OC
Name
Quantity
38 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Step Four
Name
Quantity
3.25 g
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N-]=[N+]=[N-]
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)NC1=CC=CC2=CC(=CC=C12)OC
Step Eight
Name
N-methylaminocarbonyl-6-methoxynapthalene
Quantity
0 (± 1) mol
Type
reactant
Smiles
CNC(=O)C1=CC=CC2=CC(=CC=C12)OC
Step Nine
Name
unpurified solid
Quantity
4.51 g
Type
reactant
Smiles
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
fitted with a reflux condenser
ADDITION
Type
ADDITION
Details
Each addition
CUSTOM
Type
CUSTOM
Details
resulted in a visible exotherm
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled
EXTRACTION
Type
EXTRACTION
Details
The resulting mixture was extracted (2x, ethyl acetate)
WASH
Type
WASH
Details
The combined organic extracts were washed (2x, brine)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to afford a light red solid which
CUSTOM
Type
CUSTOM
Details
The mixture was carried on without purification
TEMPERATURE
Type
TEMPERATURE
Details
the reaction heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 24 h during which time a thick precipitate
Duration
24 h
CUSTOM
Type
CUSTOM
Details
formed
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled to 0° C.
FILTRATION
Type
FILTRATION
Details
the solid 2-amino-6-methoxynapthalene hydrogen sulfate salt was collected by filtration
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer extracted with ethyl acetate (2x)
WASH
Type
WASH
Details
washed (brine, 3x)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to afford a purple solid
CUSTOM
Type
CUSTOM
Details
Recrystallization from ethyl acetate and acetone

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
NC1=CC2=CC=C(C=C2C=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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